1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate at the 1-position, a methyl ester at the 2-position, and a 4-fluorobenzylamino substituent at the 4-position of the pyrrolidine ring. Its stereochemistry is defined as (2S,4S), which is critical for its interactions in asymmetric synthesis or biological systems. The molecular formula, inferred from its SMILES string (CC(C)(C)OC(=O)N1CC@HNCC2=CC=C(C=C2)F), is C₁₈H₂₄FN₂O₄, with a PubChem CID of 25219672 .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(4-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)16(22)24-4)20-10-12-5-7-13(19)8-6-12/h5-8,14-15,20H,9-11H2,1-4H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYVRAWLYXUOPH-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several pyrrolidine dicarboxylates, differing in substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Substituent Effects: The 4-fluorobenzylamino group in the target compound enhances lipophilicity and metabolic stability compared to the BOC-amino group in the C₁₉H₂₆N₂O₆ analog . Trifluoromethyl () and difluoromethoxy () groups introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Stereochemical Influence :
- The (2S,4S) configuration in the target compound contrasts with the (2S,4R) diastereomers (e.g., ), which may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
Functional Group Reactivity :
- Azido () and benzoyloxy () groups enable distinct downstream modifications: azides for Huisgen cycloadditions (click chemistry) and benzoyl esters for hydrolysis or transesterification .
- The chloromethyl group () facilitates alkylation reactions, unlike the methyl ester in the target compound .
Biological Relevance :
- The 4-fluorobenzyl moiety in the target compound is a common pharmacophore in kinase inhibitors, while trifluoromethyl () is prevalent in antiviral agents due to its metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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